molecular formula C21H25NO2 B14212536 Methyl 4,8-dicyclopentylquinoline-2-carboxylate CAS No. 753487-57-9

Methyl 4,8-dicyclopentylquinoline-2-carboxylate

Cat. No.: B14212536
CAS No.: 753487-57-9
M. Wt: 323.4 g/mol
InChI Key: DMAJYLDKWIPLPV-UHFFFAOYSA-N
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Description

Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their wide range of biological activities and industrial applications . This compound, with its distinct cyclopentyl substitutions, offers interesting chemical and biological properties that make it a subject of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,8-dicyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with cyclopentanone in the presence of a catalyst, followed by esterification with methanol . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,8-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4,8-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but its quinoline core structure is known to play a crucial role in its biological activity .

Properties

CAS No.

753487-57-9

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 4,8-dicyclopentylquinoline-2-carboxylate

InChI

InChI=1S/C21H25NO2/c1-24-21(23)19-13-18(15-9-4-5-10-15)17-12-6-11-16(20(17)22-19)14-7-2-3-8-14/h6,11-15H,2-5,7-10H2,1H3

InChI Key

DMAJYLDKWIPLPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C3CCCC3)C(=C1)C4CCCC4

Origin of Product

United States

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